molecular formula C5H3FN4 B074353 6-Fluoropurine CAS No. 1480-89-3

6-Fluoropurine

Cat. No.: B074353
CAS No.: 1480-89-3
M. Wt: 138.1 g/mol
InChI Key: LGQVOKWMIRXXDM-UHFFFAOYSA-N
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Description

6-Fluoropurine, also known as this compound, is a useful research compound. Its molecular formula is C5H3FN4 and its molecular weight is 138.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 2-Ring - Purines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Chemical Reactions and Kinetics : Liu and Robins (2007) studied the nucleophilic aromatic substitution (SNAr) reactions with 6-fluoropurine. They measured pseudo-first-order kinetics with 6-halopurine compounds and determined comparative reactivities against a 6-(alkylsulfonyl)purine nucleoside, contributing to our understanding of the chemical behavior of fluoropurines (Liu & Robins, 2007).

  • C-C Cross-Coupling Reactions : In a 2005 study, Liu and Robins also explored the utility of this compound in Suzuki cross-coupling reactions, demonstrating that this compound derivatives can undergo nickel- or palladium-mediated C-C cross-coupling with arylboronic acids to yield 6-arylpurine products (Liu & Robins, 2005).

  • Radiolabeling for Medical Applications : Irie, Fukushi, and Ido (1982) described the introduction of fluorine-18 into the 6-position of purines. This work is significant for the development of radiolabeled compounds for medical imaging and diagnostics (Irie, Fukushi, & Ido, 1982).

  • Microwave-Assisted Synthesis : Peng (2010) demonstrated a microwave-assisted synthesis method for this compound derivatives, which significantly reduced the reaction time and improved yields. This method represents an advancement in the synthesis of fluoropurine derivatives (Peng, 2010).

  • Synthesis of Prodrugs : Kim, Kim, and Chae (1994) prepared this compound acyclonucleosides as potential prodrugs of acyclovir and ganciclovir. They found these compounds to be more efficiently metabolized to the active drugs by adenosine deaminase compared to their 6-aminopurine counterparts (Kim, Kim, & Chae, 1994).

  • Facilitating Chemical Reactions : Whitfield et al. (2003) explored the use of trifluoroacetic acid in trifluoroethanol to facilitate SNAr displacement reactions involving fluoropurines. This study contributed to the understanding of how certain solvents and acids can influence the efficiency of chemical reactions involving fluoropurines (Whitfield et al., 2003).

Safety and Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes when handling 6-Fluoropurine . It is also advised to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

Fluorinated purines, including 6-Fluoropurine, have evolved substantially in their chemistry over the past 60 years . They have major applications in biomedical research, and their uses as synthetic intermediates are being explored . The development of structure–function relationships between material properties and biological performance is a promising area of future research .

Properties

IUPAC Name

6-fluoro-7H-purine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQVOKWMIRXXDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40163865
Record name 6-Fluoropurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1480-89-3
Record name 6-Fluoropurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001480893
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Fluoropurine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40163865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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